![molecular formula C15H17NO2S B11811559 Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate
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Overview
Description
Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate is a heterocyclic compound featuring a benzo[d]thiazole moiety fused with a cyclohexanecarboxylate ester group. The cyclohexane ring and ester group in this compound may influence its solubility, stability, and reactivity compared to simpler aromatic or aliphatic analogs .
Preparation Methods
The synthesis of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then undergo further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. For example:
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Alkaline hydrolysis : Treatment with aqueous CsOH (1 equiv.) in THF/H₂O at room temperature cleaves the ester to form 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid .
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Acid-catalyzed transesterification : In the presence of catalytic DMAP and Et₃N, the methyl ester reacts with chlorooxoacetates to form mixed oxalate esters .
Reaction Conditions and Outcomes
Reagent/Conditions | Product | Yield | Citation |
---|---|---|---|
1 N CsOH, THF/H₂O, 1 h, RT | Carboxylic acid | 85–90% | |
Methyl chlorooxoacetate, DMAP | Methyl 2-(oxoacetate)cyclohexanecarboxylate | 75% |
Cycloaddition and Annulation Reactions
The benzothiazole moiety participates in photoredox-mediated annulation reactions. For instance, under blue LED irradiation with Ni/Ir catalysts (NiCl₂(Py)₄, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), the compound undergoes arylation at the meta-position of the benzothiazole ring .
Key Reaction Parameters
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Catalyst system : NiCl₂(Py)₄ (20 mol%), dtbbpy (20 mol%), Ir photocatalyst (2 mol%)
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Solvent : DMSO, nitrogen atmosphere
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Light source : 90 W blue LED (18 h irradiation)
Elimination and Rearrangement Pathways
Intramolecular elimination reactions are observed under thermal or acidic conditions:
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Thermal elimination : Heating in acetone/H₂O with PTSA (1.3 equiv.) at 60°C induces spiro-ring opening, forming conjugated dienes .
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Acid-mediated cyclization : In ethanol with ammonium acetate, the compound participates in condensation reactions with aldehydes (e.g., salicylaldehyde) to yield coumarin derivatives via benzohydrazide elimination .
Example Transformation
Reactants :
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Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate
-
Salicylaldehyde, ammonium acetate
Product :
Coordination Chemistry and Metal Complexation
The sulfur and nitrogen atoms in the benzothiazole ring act as ligands for transition metals:
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Nickel coordination : Forms stable complexes with NiCl₂(Py)₄ in DMSO, enabling cross-coupling reactions .
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Photoredox applications : The Ir(III) photocatalyst facilitates single-electron transfer (SET) processes, critical for C–H functionalization .
Catalytic Cycle Highlights
Step | Role of Compound | Outcome |
---|---|---|
Oxidative addition | Benzothiazole stabilizes Ni(0) species | Activation of aryl halide |
SET from Ir photocatalyst | Electron-deficient benzothiazole aids SET | Generation of radical intermediates |
Functionalization of the Cyclohexane Ring
The cyclohexane ring undergoes stereoselective modifications:
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Grignard addition : At -30°C, methylmagnesium bromide adds to the carbonyl group, forming tertiary alcohols (e.g., 1-methyl-4-methylenecyclohexan-1-ol) .
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Wittig olefination : Reaction with methyltriphenylphosphonium bromide (1.6 equiv.) in THF yields exocyclic alkenes .
Stereochemical Outcomes
Reaction Type | Reagents/Conditions | Major Product Configuration |
---|---|---|
Grignard addition | MeMgBr, THF, -30°C, 2 h | cis-1-methyl-4-methylene |
Wittig reaction | Ph₃P=CH₂, KO* t*-Bu, THF, 12 h | trans-alkene |
Oxidation and Reduction Pathways
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Oxidation : The benzothiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
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Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the benzothiazole ring .
Experimental Data
Process | Reagents | Product | Yield |
---|---|---|---|
Sulfur oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide derivative | 65% |
Ester reduction | LiAlH₄, THF, reflux | 2-(Benzo[d]thiazol-2-yl)cyclohexanemethanol | 80% |
Solid-State Reactivity and Crystal Engineering
The compound exhibits intramolecular S⋯O=C interactions (2.727 Å) , which stabilize planar conformations. These interactions influence its reactivity in the solid state, such as photodimerization under UV light .
Crystallographic Data
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P1 |
S⋯O=C contact | 2.727 Å |
Dihedral angle (benzothiazole/chromene) | 3.01° |
Biological Activity Modulation via Structural Modification
Though beyond the scope of chemical reactions, derivatives of this compound exhibit bioactivity tied to functional group alterations:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity: Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate has demonstrated potential as an antitumor agent. Research indicates that it may inhibit specific enzymes or proteins involved in cancer cell proliferation, making it a candidate for drug development targeting various cancers.
- Antimicrobial Properties: The compound has shown efficacy against a range of bacterial and fungal strains. Its structural features enhance its ability to inhibit microbial growth at low concentrations .
2. Organic Synthesis
- Building Block in Heterocyclic Chemistry: This compound serves as an intermediate in the synthesis of other organic compounds, particularly those containing benzothiazole moieties. It facilitates the development of new materials with desirable properties.
- Cross Dehydrogenative Coupling Reactions: this compound can be utilized in cross dehydrogenative coupling reactions to produce phenolic derivatives, which are important in various chemical processes .
3. Biological Activity
- Acetylcholinesterase Inhibition: Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. One derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Case Studies and Research Insights
Several studies have explored the applications and effects of this compound:
- Antitumor Studies: Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models, suggesting potential for cancer therapy.
- Antimicrobial Testing: Various thiazole-based compounds were tested against pathogenic microorganisms, demonstrating effective inhibition at low concentrations. The structural characteristics play a crucial role in enhancing their antimicrobial efficacy .
- Neuroprotective Effects: The antioxidant capacity of this compound has been quantitatively assessed using DPPH radical scavenging assays, indicating its potential role in protecting neuronal cells from oxidative damage .
Mechanism of Action
The mechanism of action of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate with related compounds based on structural motifs, synthesis methods, and physicochemical properties. Key analogs include malonate esters, substituted benzothiazole derivatives, and cyclohexane-containing heterocycles.
Structural and Functional Group Variations
Compounds with benzo[d]thiazole cores often exhibit variations in substituents and ester groups, which significantly impact their properties:
Key Observations :
- Ester Group Influence : The cyclohexanecarboxylate ester in the target compound may enhance lipophilicity compared to methyl or ethyl esters in analogs like 5er or 5jc . This could improve membrane permeability in biological applications.
- Substituent Effects : Chloro or methoxy groups on the benzothiazole ring (e.g., 5er and 5jc ) modulate electronic properties and steric bulk, affecting reactivity and stereochemical outcomes .
- Stereochemical Purity: Many analogs exhibit moderate to high enantiomeric excess (70–99% ee) via HPLC, suggesting that the target compound’s synthesis may require chiral catalysts like Q (a thiourea-based organocatalyst) to control stereochemistry .
Physicochemical and Spectroscopic Data
- Melting Points : Analogs with bulkier ester groups (e.g., dibenzyl malonates) exhibit higher melting points (125–127°C) compared to diethyl or dimethyl esters (74–80°C), suggesting that the cyclohexanecarboxylate group may similarly elevate thermal stability .
- Spectroscopic Confirmation : IR and NMR data for analogs confirm the presence of ester carbonyls (~1700 cm⁻¹ in IR) and benzothiazole aromatic protons (δ 7.2–8.5 ppm in ¹H NMR) . These techniques would be critical for characterizing the target compound.
Research Implications and Limitations
- The cyclohexane ring in the target compound could enhance metabolic stability compared to purely aromatic systems .
- Synthetic Challenges: The absence of direct data on this compound underscores the need for further studies on its synthesis and enantioselective control. Catalytic systems like Q or CuFe₂O₄ nanoparticles may be viable starting points .
Biological Activity
Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate, with the CAS number 1330754-75-0, is a compound that has garnered attention due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Key Findings:
- A study synthesized various benzo[d]thiazole derivatives and evaluated their AChE inhibitory properties. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as an anti-Alzheimer's agent .
- The mechanism of action typically involves the binding of these compounds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Antioxidant Activity
Thiazole and its derivatives are also noted for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Research Insights:
- Compounds similar to this compound have shown promise in scavenging free radicals and reducing oxidative damage in cellular models .
- The antioxidant capacity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.
Antimicrobial Properties
The biological activity of thiazole derivatives extends to antimicrobial effects. These compounds can inhibit the growth of various bacterial and fungal strains.
Case Studies:
- Various thiazole-based compounds have been tested against pathogenic microorganisms, demonstrating effective inhibition at low concentrations .
- The structural characteristics, including electron-withdrawing groups on the thiazole ring, enhance their antimicrobial efficacy.
Data Summary Table
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate?
The compound is typically synthesized via condensation reactions. For example, a cyclohexanecarboxylate aldehyde derivative can react with 2-aminobenzenethiol under thermal conditions (180°C, 1 hour) to form the benzothiazole core, followed by esterification . Alternatively, intermediates like 2-(benzo[d]thiazol-2-yl)acetonitrile can be used in Knoevenagel condensations with carbonyl-containing substrates to build the cyclohexane ring . Purification often involves washing with ethyl acetate/hexane mixtures and crystallization .
Q. How is the compound characterized spectroscopically and structurally?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1710 cm⁻¹, N-H stretches ~3200 cm⁻¹) .
- X-ray crystallography confirms molecular geometry, bond lengths, and intermolecular interactions. For example, H atoms are positioned geometrically with C-H = 0.93–0.98 Å and refined using riding models .
- UV-vis spectroscopy (e.g., in ACN–H₂O mixtures) assesses electronic transitions, particularly for applications in photophysical studies .
Q. What safety protocols are essential when handling this compound?
Key precautions include:
- Wearing PPE (gloves, protective clothing, goggles) to avoid skin/eye contact .
- Using fume hoods for reactions involving volatile reagents.
- Proper waste segregation (e.g., halogenated solvents) and disposal via certified agencies .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for scale-up?
- Reaction optimization : Adjusting stoichiometry (e.g., 1.1 equiv of aldehyde vs. 1.0 equiv aminothiol) and reflux time (3–5 hours) improves yield .
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance cyclization efficiency, while hexane/ethyl acetate mixtures (1:49) aid purification .
- Catalysis : Acidic or basic catalysts (e.g., sodium acetate) can accelerate intermediate formation .
Q. How can computational methods predict the compound’s electronic properties?
Density-functional theory (DFT) using correlation-energy formulas (e.g., Colle-Salvetti functional) models electron density and kinetic-energy distributions. This approach predicts HOMO-LUMO gaps and reactivity, validated against experimental UV-vis data . Software like Gaussian or ORCA implements these methods for molecular orbital analysis .
Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on antimicrobial activity .
- Standardized assays : Use consistent protocols (e.g., MIC testing for antibacterials) to minimize variability .
- Crystallographic data : Correlate molecular conformation (e.g., planarity of the benzothiazole ring) with biological efficacy .
Q. What reaction mechanisms underpin the synthesis of benzothiazole-containing compounds?
- Cyclocondensation : 2-Aminobenzenethiol reacts with aldehydes via Schiff base formation, followed by cyclization and aromatization .
- Knoevenagel condensation : Acetonitrile derivatives undergo nucleophilic addition with carbonyl groups, forming α,β-unsaturated intermediates . Mechanistic insights are validated via intermediate isolation (TLC monitoring) and isotopic labeling studies .
Q. How are benzo[d]thiazole derivatives applied in materials science?
- Photophysical materials : Cyclometalated iridium(III) complexes incorporating benzo[d]thiazole ligands exhibit tunable emission for OLEDs. Substituents (e.g., methoxy groups) alter emission wavelengths and quantum yields .
- Sensors : Derivatives with acrylonitrile moieties serve as cyanide anion sensors via fluorescence quenching mechanisms .
Q. Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Discrepancies arise from differences in:
- Reaction conditions : Higher temperatures (e.g., 180°C vs. reflux) may favor side reactions .
- Purification methods : Crystallization from ethyl acetate/hexane (2:10) achieves >90% purity, while column chromatography may recover lower yields .
- Starting material quality : Impurities in aldehydes or aminothiols reduce efficiency .
Q. Methodological Resources
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI Key |
ZMEHYZAOFLUSPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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